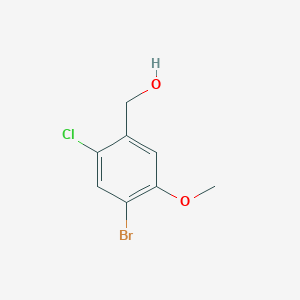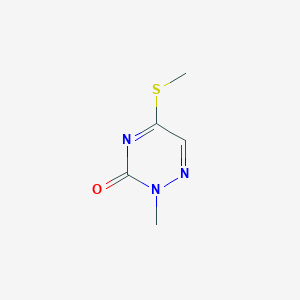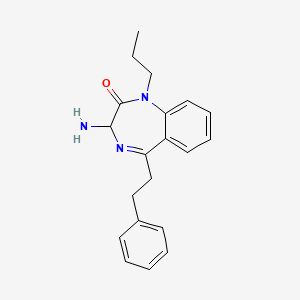
3-Amino-1,3-dihydro-5-(2-phenylethyl)-1-propyl-2H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylethylamine with a propyl-substituted benzodiazepine precursor can yield the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-AMINO-5-(2-PHENYLETHYL)-1-PROPYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern on the benzodiazepine ring may result in different binding affinities and effects on GABA receptors.
特性
CAS番号 |
478055-41-3 |
|---|---|
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
3-amino-5-(2-phenylethyl)-1-propyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H23N3O/c1-2-14-23-18-11-7-6-10-16(18)17(22-19(21)20(23)24)13-12-15-8-4-3-5-9-15/h3-11,19H,2,12-14,21H2,1H3 |
InChIキー |
PWPONGZFEHLPFX-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=NC(C1=O)N)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


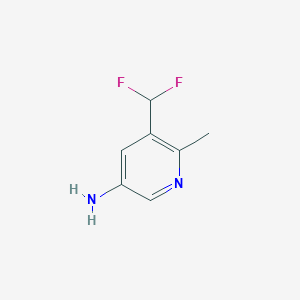
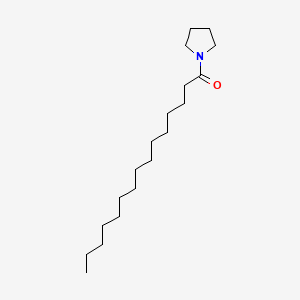
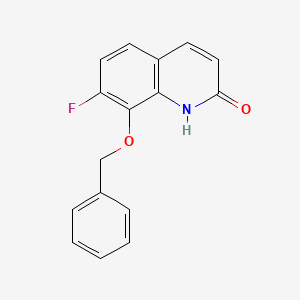
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

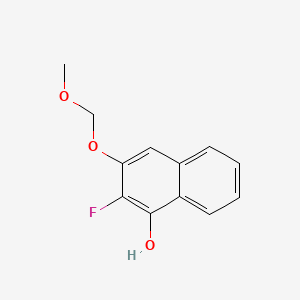
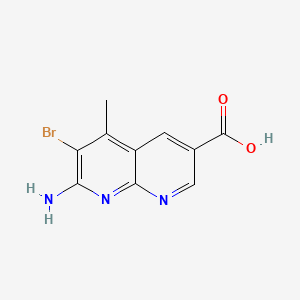
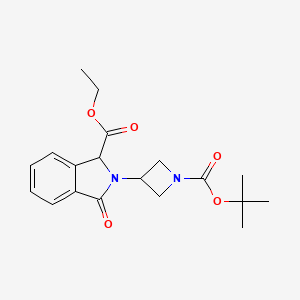
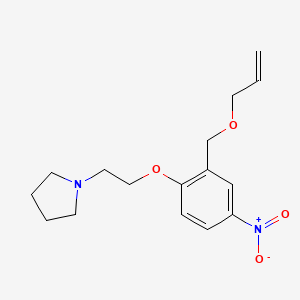
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)
